[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a pyrrolidine ring linked to a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include difluoromethylating agents, thiazole derivatives, and pyrrolidine compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to these similar compounds, [1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone stands out due to its unique combination of a pyrazole ring with a difluoromethyl group and a thiazole-linked pyrrolidine moiety
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c14-13(15)19-5-2-10(17-19)12(20)18-4-1-9(8-18)7-11-16-3-6-21-11/h2-3,5-6,9,13H,1,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGYGKVZINGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=NC=CS2)C(=O)C3=NN(C=C3)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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